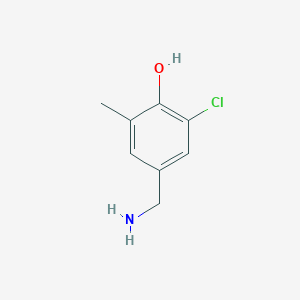
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate is a complex organic compound that features both quinoline and naphthalene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the iodination of quinoline to obtain 5-iodoquinoline. This is followed by the esterification of 4-chloro-3-hydroxynaphthalene-2-carboxylic acid with 5-iodoquinoline under acidic conditions to form the desired compound. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the iodine atom could yield various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins and other biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of both quinoline and naphthalene moieties makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate: shares similarities with other quinoline and naphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and chlorine atoms, along with the hydroxyl group, allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C20H11ClINO3 |
|---|---|
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H11ClINO3/c21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16/h1-10,24H |
Clave InChI |
QBBMUIJKGPQWFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2Cl)O)C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




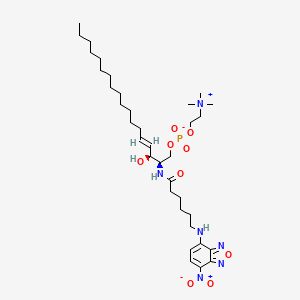

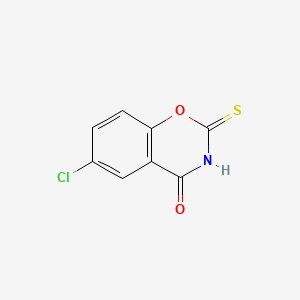
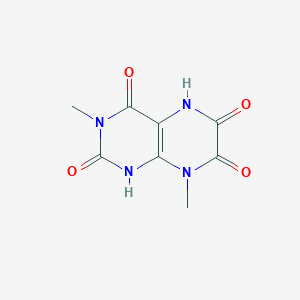
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
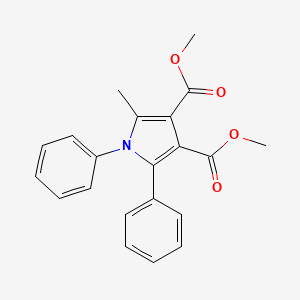
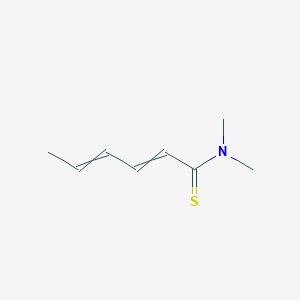

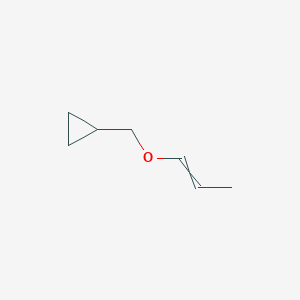
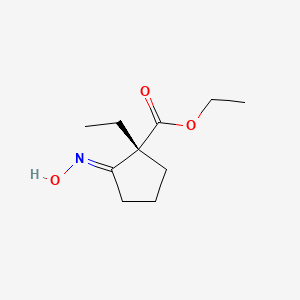
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
